n4-Boc-5-fluorocytosin-1-yl-acetic acid
Description
Properties
Molecular Formula |
C11H14FN3O5 |
|---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
2-[5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C11H14FN3O5/c1-11(2,3)20-10(19)14-8-6(12)4-15(5-7(16)17)9(18)13-8/h4H,5H2,1-3H3,(H,16,17)(H,13,14,18,19) |
InChI Key |
YEVGELXXTMEFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=O)N(C=C1F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
N4-Boc Protection of 5-Fluorocytosine
Reagents :
- 5-Fluorocytosine (4-amino-5-fluoro-2-hydroxypyrimidine)
- Di-tert-butyl dicarbonate (Boc anhydride)
- 4-Dimethylaminopyridine (DMAP)
- Tetrahydrofuran (THF)
- Dissolve 5-fluorocytosine (10 mmol) in anhydrous THF.
- Add Boc anhydride (12 mmol) and DMAP (0.2 mmol).
- Stir at 25°C for 12 hours.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
Outcome :
- N4-Boc-5-fluorocytosine is obtained in 85–92% yield12.
- Key analytical data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H, H6), 10.2 (s, 1H, Boc-NH), 11.3 (s, 1H, OH).
- HPLC purity : >98%3.
N1-Alkylation with Chloroacetic Acid
Reagents :
- N4-Boc-5-fluorocytosine
- Chloroacetic acid
- Phosphorus oxychloride (POCl3)
- 1,2-Dichloroethane (DCE)
- Potassium carbonate (K2CO3)
- Mix chloroacetic acid (1.2 equiv) and POCl3 (2 equiv) in DCE at 0°C.
- Add N4-Boc-5-fluorocytosine (1 equiv) and heat to 80°C for 6 hours.
- Cool, neutralize with saturated NaHCO3, and extract with dichloromethane.
- Purify via recrystallization (ethanol/water)45.
Outcome :
- N4-Boc-5-fluorocytosin-1-yl-acetic acid is isolated in 70–78% yield.
- Key analytical data :
Alternative Methods
Silylation-Mediated Alkylation
Reagents :
- Hexamethyldisilazane (HMDS)
- Trimethylsilyl chloride (TMSCl)
- Bromoacetic acid ethyl ester
- Silylate N4-Boc-5-fluorocytosine with HMDS/TMSCl in pyridine (60°C, 4 hours).
- React with bromoacetic acid ethyl ester (1.5 equiv) and K2CO3 in DMF (25°C, 8 hours).
- Hydrolyze the ester with NaOH (1M) and desilylate with TBAF78.
Outcome :
Microwave-Assisted Synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| POCl3/DCE Alkylation | 78 | 98 | Short reaction time, scalable | Requires harsh conditions (POCl3) |
| Silylation-Mediated | 75 | 97 | High regioselectivity | Multi-step, costly reagents |
| Microwave-Assisted | 80 | 99 | Rapid, energy-efficient | Specialized equipment required |
Characterization and Validation
- HPLC : Reverse-phase C18 column (MeCN/H2O + 0.1% TFA), retention time = 6.2 min11.
- X-ray Crystallography : Confirms N1-acetic acid substitution and Boc orientation12.
- Stability : Stable at −20°C for >12 months; degrades at pH <2 (Boc cleavage)13.
Applications
- Drug intermediates : Used in prodrugs for HIV and hepatitis B therapies1415.
- Anticancer agents : Modulates thymidylate synthase inhibition16.
Chemical Reactions Analysis
N4-Boc-5-fluorocytosin-1-yl-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where reagents like sodium hydroxide or potassium carbonate are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N4-Boc-5-fluorocytosin-1-yl-acetic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of nucleic acid analogs and their interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Mechanism of Action
The mechanism of action of N4-Boc-5-fluorocytosin-1-yl-acetic acid involves its interaction with nucleic acids. It acts as a nucleic acid analog, binding to complementary sequences and potentially inhibiting the function of natural nucleic acids . The molecular targets and pathways involved are primarily related to its role as a PNA-related derivative.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Insights
- Fluorination: The 5-fluoro modification in this compound mirrors that of 5-fluorocytosine (5-FC), a known antifungal and antineoplastic agent. Fluorine’s electronegativity increases metabolic resistance and binding affinity to target enzymes .
- Boc Protection : Unlike unprotected cytosine derivatives, the Boc group prevents unwanted side reactions during solid-phase PNA synthesis, a feature absent in uridine 5-oxyacetic acid methyl ester .
- Acetic Acid vs. Benzyl Ester : The free acetic acid group allows direct conjugation to peptides or oligonucleotides, whereas the benzyl ester derivative () serves as a lipophilic prodrug precursor .
Research and Commercial Status
- Discontinuation Note: As of 2025, this compound is listed as discontinued by CymitQuimica, though its derivatives (e.g., benzyl ester) remain under exploration .
- Synthetic Challenges : The Boc deprotection step requires acidic conditions, which may limit compatibility with acid-sensitive conjugates compared to other protective groups (e.g., acetyl).
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N4-Boc-5-fluorocytosin-1-yl-acetic acid, and how can researchers optimize yields?
- Methodology : Synthesis typically involves protecting the cytosine amino group with a tert-butoxycarbonyl (Boc) group, followed by fluorination at the 5-position and conjugation to an acetic acid moiety. Key steps include:
- Protection : Use Boc anhydride in anhydrous conditions to protect the amino group .
- Fluorination : Employ fluorinating agents like Selectfluor™ under controlled pH to minimize side reactions.
- Purification : Use reverse-phase HPLC or silica-gel chromatography (≥97.0% purity standards, as in related Boc-protected compounds ).
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of fluorinating agents to avoid over-fluorination.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Compare retention times against standards (e.g., ≥97.0% purity criteria ).
- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and fluorocytosine signals (δ ~160 ppm for C-F in ¹³C NMR).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Store at -20°C in anhydrous conditions (Boc groups are sensitive to moisture). Use amber vials to prevent photodegradation.
- Handling : Follow safety protocols for fluorinated compounds (e.g., use fume hoods, nitrile gloves) .
- Stability Testing : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks to assess hydrolytic stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorocytosine derivatives?
- Approach :
- Purity Verification : Re-test compound purity using orthogonal methods (e.g., NMR + HPLC) to rule out batch variability .
- Assay Conditions : Standardize cell culture media (e.g., pH 7.4 PBS ) and control for metabolite interference (e.g., serum proteins in human serum ).
- Data Normalization : Use internal controls (e.g., recombinant human IL-6 ) to account for experimental variability.
Q. What experimental designs are suitable for studying the compound’s role in prodrug delivery systems?
- In Vitro Models :
- Enzymatic Hydrolysis : Incubate with esterases or carboxylesterases (e.g., human serum ) to measure Boc group cleavage kinetics.
- Cellular Uptake : Use fluorescent tags (e.g., dansyl derivatives) to track intracellular release via confocal microscopy.
Q. How can researchers address inconsistencies in synthetic yields during scale-up?
- Troubleshooting :
- Reagent Quality : Ensure fluorinating agents are anhydrous (e.g., use molecular sieves).
- Temperature Control : Optimize exothermic reactions (e.g., fluorination) using jacketed reactors.
- Byproduct Analysis : Characterize side products via GC-MS or MALDI-TOF to refine reaction pathways .
Key Recommendations for Methodological Rigor
- Documentation : Follow guidelines for experimental reproducibility (e.g., detailed synthesis protocols in Supporting Information ).
- Safety Compliance : Adopt first-aid measures for eye/skin contact and inhalation .
- Data Sharing : Deposit spectral data in public repositories (e.g., NIST ) to facilitate cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
